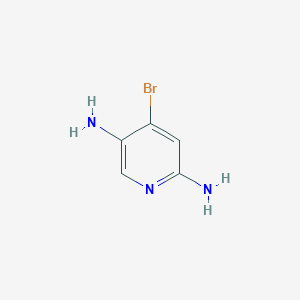

4-Bromopyridine-2,5-diamine

Description

Contextual Significance of Pyridine-Based Diamines in Organic and Materials Chemistry

Pyridine-based diamines are a class of organic compounds that have garnered significant attention in both organic and materials chemistry due to their unique structural and electronic properties. numberanalytics.comnih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts specific characteristics to these molecules, such as basicity, the ability to form hydrogen bonds, and the capacity to act as ligands in coordination chemistry. nih.govwikipedia.org

In materials science, the incorporation of pyridine units into polymer backbones is a strategy used to enhance desirable properties. The nitrogen atom in the pyridine ring can create polarized bonds, which may increase the solubility of polymers through dipole-dipole interactions. researchgate.net This improved processability is crucial for the fabrication of advanced materials. Polyamides and polyimides derived from pyridine-containing diamines have been shown to exhibit high thermal stability, making them suitable for applications in demanding environments. researchgate.nettandfonline.com Furthermore, pyridine-based structures are explored for their potential in developing materials with unique optical and electronic properties, including those with low dielectric constants and UV-shielding capabilities. tandfonline.comontosight.ai For instance, covalent organic frameworks (COFs) synthesized from pyridine-2,6-diamine have been investigated for applications in visible-light-driven CO₂ reduction. bohrium.com

In organic chemistry, pyridine diamines serve as crucial building blocks for a wide range of heterocyclic compounds. ontosight.airesearchgate.net Their derivatives are explored for various biological activities, and they are common scaffolds in medicinal chemistry for the development of new pharmaceutical agents. ontosight.airesearchgate.net The amino groups provide reactive sites for further functionalization, allowing for the construction of complex molecules with tailored properties. smolecule.com The structural similarity of diaminopyridines to other biologically important heterocycles makes them interesting candidates for developing new therapeutic agents.

Overview of Brominated Pyridine Scaffolds as Versatile Synthons

Brominated pyridine scaffolds are highly valued as versatile synthons in organic synthesis. A synthon is a conceptual part of a molecule that assists in forming a chemical bond during synthesis. The presence of a bromine atom on the pyridine ring significantly enhances the molecule's utility as a building block. Bromine acts as an excellent leaving group in a variety of chemical reactions, particularly in transition metal-catalyzed cross-coupling reactions. chempanda.com

This reactivity allows for the straightforward introduction of a wide range of substituents onto the pyridine core. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings utilize bromopyridine substrates to form new carbon-carbon and carbon-nitrogen bonds. chempanda.commdpi.com This versatility enables chemists to construct complex, poly-substituted pyridine derivatives which are often key components in pharmaceuticals, agrochemicals, and functional materials. researchgate.netchemimpex.com

The bromination of pyridines can be a challenging process, as achieving selective monobromination can be difficult, especially in the presence of strong activating groups. chempanda.com However, various synthetic methods have been developed to control the regioselectivity of bromination. chempanda.com Halo-substituted imidazo[1,2-a]pyridines, for example, are important building blocks synthesized from brominated precursors that can be further diversified. rsc.org The ability to use these brominated scaffolds to create diverse libraries of compounds makes them indispensable tools in modern drug discovery and materials science research. smolecule.comresearchgate.net

Chemical Data

Below is a table summarizing the key chemical identifiers and properties for 4-Bromopyridine-2,5-diamine.

| Property | Value | Source(s) |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 1806851-06-8 | biosynth.com |

| Chemical Formula | C₅H₆BrN₃ | biosynth.com |

| Molecular Weight | 188.03 g/mol | biosynth.com |

| SMILES | C1=C(C(=CN=C1N)N)Br | biosynth.com |

| InChIKey | SWLIOAHOELOSMF-UHFFFAOYSA-N | uni.lu |

| Monoisotopic Mass | 186.9745 Da | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLIOAHOELOSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806851-06-8 | |

| Record name | 4-bromopyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 4 Bromopyridine 2,5 Diamine

Functionalization Reactions at the Amine Moieties

The two amino groups on the pyridine (B92270) ring, being in electronically distinct environments, offer opportunities for selective or multi-site functionalization. The N2-amine is positioned between the ring nitrogen and the C-Br bond, while the N5-amine is situated between two C-H bonds. This difference in electronic and steric environment is a key factor in directing the regioselectivity of reactions such as alkylation and acylation.

The N-alkylation of diaminopyridines can be a complex process, often yielding a mixture of regioisomers. The specific substitution pattern of 4-Bromopyridine-2,5-diamine presents a challenge in achieving regioselectivity, as both the N2 and N5 positions are susceptible to alkylation. The outcome of such reactions is heavily dependent on the reaction conditions, the nature of the alkylating agent, and the steric and electronic properties of the substrate.

Research on analogous diaminopyridine systems demonstrates that the choice of methodology can significantly influence the site of alkylation. acs.org For instance, reductive amination conditions involving aldehydes tend to favor alkylation at one specific amine, while the use of alkyl halides in the presence of a base may lead to different selectivity or the formation of di-alkylated products. acs.org In the case of imidazo[4,5-b]pyridines, which are structurally related, N-alkylation can occur on the pyridine ring nitrogen, with the specific position influenced by steric factors. fabad.org.tr For this compound, the relative nucleophilicity of the N2 and N5 amines will dictate the initial site of attack. The formation of multiple regioisomers is a common outcome unless specific directing groups or reaction conditions are employed to favor one position over the other. nih.gov Computational studies on related heterocyclic systems have shown that N-alkylation regioselectivity can be governed by factors such as 'steric approach control', where the less sterically hindered nitrogen is preferentially alkylated. researchgate.net

| Product Type | Potential Structure | Rationale |

| N2-Mono-alkylation | 4-bromo-N2-alkylpyridine-2,5-diamine | May be favored under specific conditions that enhance the nucleophilicity or accessibility of the N2 amine. |

| N5-Mono-alkylation | 4-bromo-N5-alkylpyridine-2,5-diamine | The N5 position is generally less sterically hindered, which could favor alkylation at this site. |

| N2,N5-Di-alkylation | 4-bromo-N2,N5-dialkylpyridine-2,5-diamine | Likely to form when excess alkylating agent is used or under conditions promoting exhaustive alkylation. |

| Multi-Regioisomeric Mixture | Mixture of the above | A common outcome in the absence of strong regiocontrol, requiring chromatographic separation. |

This table represents potential N-alkylation products of this compound based on general principles of diaminopyridine reactivity.

Acylation of the amine moieties in this compound to form amide bonds is a fundamental transformation for introducing a wide variety of functional groups. This reaction can be achieved using standard acylating agents such as acyl chlorides or anhydrides, or through the use of carboxylic acids activated by coupling reagents. luxembourg-bio.com Amide bond formation is a crucial reaction in medicinal chemistry and materials science. unimi.it

The process typically involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent. nih.gov For this compound, the reaction can potentially yield mono-acylated products at either the N2 or N5 position, as well as a di-acylated product. The control over the degree of acylation often relies on the stoichiometry of the acylating agent. Using one equivalent of the reagent may favor mono-acylation, though a mixture of N2- and N5-acylated isomers is possible. The use of excess acylating agent would be expected to drive the reaction towards the formation of the N2,N5-di-acylated derivative. The relative reactivity of the two amine groups can be influenced by steric hindrance and electronic effects, potentially allowing for some degree of regioselectivity under carefully controlled conditions.

| Reagent Type | General Reaction | Expected Products |

| Acyl Halide (RCOCl) | Nucleophilic acyl substitution | Mono- and/or di-amides |

| Acid Anhydride (B1165640) ((RCO)₂O) | Nucleophilic acyl substitution | Mono- and/or di-amides |

| Carboxylic Acid + Coupling Agent | Activated ester formation followed by amidation | Mono- and/or di-amides |

This table summarizes common acylation methods applicable to this compound.

Reactivity and Substitution at the Bromine Atom

The bromine atom at the C4 position of the pyridine ring serves as a versatile synthetic handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide. libretexts.orgyonedalabs.com This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds. mdpi.comsemanticscholar.org For this compound, the bromine at the C4 position is a suitable electrophile for this transformation.

A key challenge in the cross-coupling of substrates like this compound is the presence of the two free amine groups. These groups can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. nih.govresearchgate.net However, advances in ligand design have led to the development of robust catalyst systems that can overcome this issue. Catalysts based on bulky, electron-rich biarylphosphine ligands (such as RuPhos, BrettPhos, or XPhos) have proven effective for the amination and coupling of challenging substrates, including halo-aminopyridines. nih.gov The choice of base and solvent is also critical for achieving high yields. mdpi.com The reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C4 position.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

| Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene | 4-Aryl-pyridine-2,5-diamine |

| Heteroarylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 4-Heteroaryl-pyridine-2,5-diamine |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/H₂O | 4-Vinyl-pyridine-2,5-diamine |

This table provides representative conditions for Suzuki-Miyaura coupling reactions based on literature for related halo-aminopyridine substrates. mdpi.comnih.govresearchgate.net

The copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Goldberg reaction, is a classic method for coupling aryl halides with amines, amides, or other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction provides a direct route to N-aryl compounds and is an important alternative to palladium-catalyzed methods. researchgate.netmdpi.com

In the context of substituted halopyridines, copper catalysis can exhibit high selectivity. Studies on 2-amino-5-halopyridines have shown that a copper(I) iodide catalyst, in combination with a 1,2-diol ligand like ethylene (B1197577) glycol, can effectively promote amination at the halogenated C5 position with excellent yields. rsc.org This methodology is robust, tolerating unprotected amine groups on the pyridine ring and coupling with a variety of nucleophiles including aliphatic amines, heterocycles, and amides. rsc.org Similarly, selective mono-amination of 2,6-dibromopyridine (B144722) has been achieved using a CuI/diamine ligand system, demonstrating that copper catalysis can be finely tuned to control selectivity in dihalopyridines. researchgate.netresearchgate.net Applying these principles to this compound, a copper-catalyzed approach could selectively form a new C-N bond at the C4 position, replacing the bromine atom and leading to highly functionalized 2,4,5-triaminopyridine derivatives.

| N-Nucleophile | Catalyst | Ligand | Base | Solvent |

| Aliphatic/Aromatic Amine | CuI | Ethylene glycol | K₃PO₄ | t-BuOH |

| N-Heterocycle (e.g., Imidazole) | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | DMSO |

| Amide | Cu₂O | L-proline | Cs₂CO₃ | DMF |

This table outlines typical conditions for copper-catalyzed C-N bond formation on halopyridine substrates, adaptable for this compound. rsc.orgresearchgate.netresearchgate.net

The halogen dance (HD) is a fascinating isomerization reaction where a halogen atom migrates from its original position to a different one on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org This reaction is driven by thermodynamics, proceeding towards the formation of a more stable organometallic intermediate. wikipedia.orgresearchgate.net

The generally accepted mechanism begins with the deprotonation of an acidic ring proton by a strong base, such as lithium diisopropylamide (LDA), to form an aryl anion. wikipedia.orgwhiterose.ac.uk This is followed by a series of intermolecular halogen-metal exchange steps, where the halogen "dances" around the ring until it settles at the most thermodynamically stable position. rsc.orgbeilstein-archives.org The final organometallic intermediate can then be trapped with an electrophile to yield a product where the halogen has moved and a new functional group has been introduced at the original site of deprotonation. wikipedia.org For bromopyridine systems, the position of the nitrogen atom and other substituents, like the amino groups in this compound, strongly influence the acidity of the ring protons and the stability of the potential anionic intermediates, thereby directing the course of the rearrangement. rsc.org The isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed through a pyridyne intermediate, highlighting that different mechanisms can be operative depending on the substrate and conditions. rsc.org

Cyclocondensation and Annulation for Fused Heterocyclic System Synthesis

Cyclocondensation and annulation reactions are cornerstone strategies in heterocyclic chemistry, enabling the construction of complex polycyclic systems from relatively simple precursors. For derivatives of diaminopyridine, these reactions provide a direct route to biologically relevant scaffolds by forming new rings fused to the initial pyridine core. The strategic placement of amino groups on the pyridine ring dictates the type of fused system that can be synthesized.

Imidazo[4,5-b]pyridine Derivatives Synthesis

The synthesis of the imidazo[4,5-b]pyridine scaffold, a structural bioisostere of purine, is a common objective in medicinal chemistry. nih.govosi.lv This structure is typically prepared via the Phillips condensation reaction, which involves the cyclocondensation of an ortho-diaminopyridine with a carbonyl compound, such as an aldehyde. nih.govnih.gov For the synthesis of a bromo-substituted imidazo[4,5-b]pyridine, the required starting material is 5-bromopyridine-2,3-diamine, a structural isomer of this compound.

The reaction condenses the two adjacent amino groups with an aldehyde to form the imidazole (B134444) ring. This process often requires an oxidant to facilitate the final cyclization and aromatization step. For instance, the reaction between 5-bromopyridine-2,3-diamine and benzaldehyde (B42025) can be carried out in ethanol (B145695) at reflux, using oxidants like diiodide or p-benzoquinone, to yield 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.govmdpi.com Yields can vary depending on the specific substrates and reaction conditions, with reports ranging from moderate to good (e.g., 80%). mdpi.com

Table 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

| Reactant 1 | Reactant 2 | Oxidant | Solvent | Conditions | Product | Yield | Reference |

| 5-bromopyridine-2,3-diamine | Benzaldehyde | p-Benzoquinone | N/A | N/A | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 46% | nih.gov |

| 5-bromopyridine-2,3-diamine | Benzaldehyde | Diiodide (I₂) | Ethanol (EtOH) | Reflux (90 °C), 24h | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 80% | mdpi.com |

Formation of Pyridopyrimidine and Other Polycyclic Heteroaromatic Systems

The synthesis of pyridopyrimidines involves the fusion of a pyrimidine (B1678525) ring to the pyridine core. This is typically achieved by reacting a diaminopyridine with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound or its equivalent. The regiochemical outcome of the cyclization depends on the relative positions of the amino groups on the pyridine starting material.

While specific examples starting directly from this compound are not extensively detailed, the general synthetic strategy is well-established for other diaminopyridine isomers. For instance, reacting a 2,3-diaminopyridine (B105623) with a β-ketoester would lead to the formation of a pyridopyrimidin-4-one system. Similarly, reaction with malonic acid derivatives can also be employed. The synthesis of various substituted pyridopyrimidine derivatives has been reported starting from precursors like 2-aminonicotinonitrile, which cyclize with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) or isothiocyanates to build the fused pyrimidine ring. nih.gov These established methods suggest plausible pathways for the derivatization of appropriately substituted bromodiaminopyridines into more complex fused polycyclic systems.

Systematic Substituent Modifications on the Pyridine Ring and Fused Systems

A key feature of this compound and its derivatives is the bromine substituent on the pyridine ring. This halogen atom serves as a versatile synthetic handle for introducing a wide array of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov This strategy is particularly powerful for modifying the fused heterocyclic systems, such as the 6-bromo-imidazo[4,5-b]pyridine scaffold, after their initial synthesis. osi.lv

The Suzuki-Miyaura cross-coupling reaction is a prominent method used for this purpose. nih.govnih.gov It allows for the formation of new carbon-carbon bonds by coupling the bromo-substituted heterocycle with various organoboron reagents, typically aryl- or heteroarylboronic acids. nih.govnih.gov These reactions are generally catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base (e.g., K₃PO₄ or K₂CO₃) and a suitable solvent system, often a mixture like dioxane and water. nih.gov This approach enables the rapid synthesis of libraries of compounds with diverse substituents at the former bromo-position, which is crucial for structure-activity relationship studies in drug discovery. nih.gov

Beyond Suzuki coupling, the bromo-substituent also facilitates other transformations like Buchwald-Hartwig amination, providing access to amino-substituted derivatives. osi.lv The ability to perform these modifications highlights the synthetic utility of the bromine atom in generating molecular diversity. osi.lv

Table 2: Examples of Suzuki Cross-Coupling Reactions on Bromo-Substituted (Imidazo)pyridines

| Bromo-Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | N-[5-aryl-2-methylpyridin-3-yl]acetamide derivatives | nih.gov |

| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Various Pd catalysts | Various bases | Various solvents | 6-(4-Nitrophenyl)-2-phenylimidazo[4,5-b]pyridine | nih.gov |

| 2-Halo-deazapurines (imidazo[4,5-b]pyridines) | Potassium aryl/heteroaryl trifluoroborates | PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water | 2-Aryl/heteroaryl-imidazo[4,5-b]pyridines | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromopyridine 2,5 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the initial and most crucial steps in the structural determination of 4-Bromopyridine-2,5-diamine derivatives. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For a compound like this compound, the aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 6.0-8.5 ppm) due to the ring's aromaticity and the presence of electronegative nitrogen and bromine atoms. The protons of the two amino groups (-NH₂) would be expected to show broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms provide a map of the carbon skeleton. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C4) would be influenced by the heavy-atom effect, while the carbons bonded to the amino groups (C2 and C5) would experience a shielding effect, shifting their signals upfield relative to unsubstituted pyridine carbons. libretexts.org Quaternary carbons, those without attached protons, often exhibit weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.5 - 7.5 | - |

| H6 | 7.5 - 8.5 | - |

| 2-NH₂ | 4.0 - 6.0 (broad) | - |

| 5-NH₂ | 4.0 - 6.0 (broad) | - |

| C2 | - | 145 - 155 |

| C3 | - | 110 - 120 |

| C4 | - | 115 - 125 |

| C5 | - | 135 - 145 |

| C6 | - | 140 - 150 |

Note: These are predicted values based on the analysis of substituted pyridines and may vary based on solvent and experimental conditions.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for establishing the precise connectivity of atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes.

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. In the FTIR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amino groups typically appear as a pair of bands in the 3500-3300 cm⁻¹ region. tsijournals.com The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. tsijournals.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium to Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium to Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum. The C-Br bond, being relatively non-polar, may also give a more intense signal in the Raman spectrum compared to FTIR. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule. aip.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV-Vis region. The spectrum is anticipated to show absorptions arising from π→π* transitions of the pyridine ring and n→π* transitions associated with the nitrogen atom and the amino groups. The presence of the amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The specific wavelengths of maximum absorption (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| 4-amino-3-bromopyridine |

| 2-aminopyridine |

| 2-bromopyridine |

Analysis of Electronic Transitions and Solvatochromic Properties

The photophysical properties of pyridine derivatives are of great interest due to their potential in developing novel materials for optical applications. nih.gov The electronic absorption and emission spectra of these compounds are primarily governed by π–π* electronic transitions within the aromatic system. nih.gov For derivatives of this compound, the presence of amino groups (electron-donating) and the pyridine ring (electron-accepting) creates an intramolecular charge transfer character, which significantly influences their spectroscopic behavior.

Solvatochromism, the change in the absorption or emission spectrum of a compound with a change in solvent polarity, is a key property of such polar molecules. irb.hr Studies on related heterocyclic systems show that as the polarity of the solvent increases, a bathochromic (red) shift in the emission wavelength is often observed. nih.gov This phenomenon, known as positive solvatochromism, indicates that the excited state is more polar than the ground state, leading to greater stabilization by polar solvents. nih.gov The investigation of these properties for this compound derivatives would involve dissolving the compound in a range of solvents with varying polarity and measuring the resulting shifts in absorption and fluorescence maxima.

Table 1: Representative Solvatochromic Shift Data for a Generic Pyridine Derivative This table illustrates the expected trend for a compound exhibiting positive solvatochromism, based on general principles observed in related pyridine systems.

| Solvent | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Hexane | 0.1 | ~320 | ~380 | ~60 |

| Toluene | 2.4 | ~325 | ~395 | ~70 |

| Dichloromethane | 3.1 | ~335 | ~415 | ~80 |

| Acetone | 5.1 | ~340 | ~430 | ~90 |

| Acetonitrile | 5.8 | ~342 | ~440 | ~98 |

| Methanol | 6.6 | ~350 | ~460 | ~110 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. nih.govnih.gov For this compound (C₅H₆BrN₃), HRMS provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm), allowing for the validation of its chemical formula. uni.lubiosynth.comchemscene.com

A critical feature in the mass spectrum of a brominated compound is its distinct isotopic pattern. nih.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. HRMS can easily resolve the signals corresponding to the molecule containing each isotope, which appear as two peaks of almost equal intensity separated by approximately 2 Da. nih.gov This characteristic isotopic signature serves as definitive evidence for the presence of a single bromine atom in the molecular structure. Affinity selection mass spectrometry (ASMS) is another high-throughput application that can be used to screen a large number of compounds against a biological target. nih.gov

Table 2: Predicted HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope | Theoretical m/z |

| [C₅H₇⁷⁹BrN₃]⁺ | ⁷⁹Br | 187.9818 |

| [C₅H₇⁸¹BrN₃]⁺ | ⁸¹Br | 189.9798 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Studies

Single crystal X-ray diffraction (SCXRD) analysis provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For derivatives of this compound, SCXRD would confirm the planarity of the pyridine ring and reveal the precise orientation of the bromo and diamine substituents relative to the ring. nih.gov In analogous structures, such as 5-chloropyridine-2,3-diamine, the amino groups are observed to twist slightly out of the plane of the pyridine ring to minimize steric hindrance. nih.govresearchgate.net The resulting data are used to generate a detailed model of the molecule's conformation in the solid state. mdpi.com

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment on a related heterocyclic compound. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Beyond individual molecular structure, SCXRD elucidates the complex network of intermolecular interactions that govern how molecules arrange themselves in a crystal lattice. mdpi.commdpi.com For this compound, several key interactions are expected to dictate the crystal packing.

Hydrogen Bonding: The two amino groups provide hydrogen bond donors (N-H), while the pyridine nitrogen and the amino nitrogens themselves can act as hydrogen bond acceptors. This allows for the formation of robust N-H···N hydrogen bond networks, which are common structure-directing motifs in such compounds. nih.govresearchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile, such as the nitrogen atom of an adjacent pyridine ring (C-Br···N). rsc.org This type of interaction is increasingly recognized for its importance in crystal engineering. rsc.orgdntb.gov.ua

π-π Stacking: The aromatic pyridine rings can stack on top of one another, leading to stabilizing π-π interactions. nih.gov In related structures, offset face-to-face stacking is observed, characterized by centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.govnih.gov

The interplay of these various non-covalent forces determines the final crystal packing motif, influencing the material's physical properties such as solubility and thermal stability. mdpi.com

Computational and Theoretical Chemistry Studies on 4 Bromopyridine 2,5 Diamine

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular and electronic properties of chemical compounds. DFT studies on systems analogous to 4-Bromopyridine-2,5-diamine, such as other brominated pyridine (B92270) derivatives, have demonstrated its utility in elucidating structure-property relationships. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netopenaccesspub.org The process involves finding a minimum on the potential energy surface.

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. researchgate.net While the pyridine ring itself is rigid, rotation of the amino (-NH2) groups can lead to different conformers. High-level DFT calculations can identify the most stable conformer by comparing the relative energies of various optimized geometries. researchgate.net This analysis is crucial as the molecular conformation influences its reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comscirp.org A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comscirp.org For this compound, the electron-donating amino groups and the electron-withdrawing bromine atom and pyridine nitrogen would significantly influence the energies and distributions of these orbitals. DFT calculations can precisely quantify these energies. researchgate.netnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyridine Compounds Calculated via DFT Note: These values are for analogous compounds and serve to illustrate the typical range of energies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-Bromo-2-hydroxypyridine | -6.880 | -1.475 | 5.405 | mdpi.com |

| Quinoline | -6.646 | -1.816 | 4.830 | scirp.org |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. nih.govresearchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms of the amino groups and the pyridine ring due to their lone pairs of electrons.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is typically found around hydrogen atoms, particularly those of the amino groups.

Green/Yellow Regions : Represent areas of neutral or near-zero potential.

The MEP map provides a powerful visual representation of the molecule's polarity and helps in understanding intermolecular interactions, such as hydrogen bonding. nih.govdntb.gov.ua

DFT calculations are highly effective in predicting spectroscopic properties. By calculating the harmonic vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. scirp.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of a molecule. researchgate.netmdpi.com These descriptors include:

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : Measures the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.netnih.gov

These parameters provide a quantitative basis for comparing the reactivity of different molecules. scielo.org.mx

Table 2: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High hardness indicates high stability and low reactivity. |

| Chemical Softness (S) | 1 / η | High softness indicates high polarizability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the propensity of a species to accept electrons. |

Theoretical Investigations of Reaction Mechanisms and Pathways

DFT is an invaluable tool for exploring the mechanisms of chemical reactions at the molecular level. It allows for the mapping of the potential energy surface that connects reactants to products, providing a detailed understanding of the reaction pathway. nih.gov For a molecule like this compound, theoretical studies could investigate reactions such as nucleophilic substitution at the bromine-bearing carbon or palladium-catalyzed cross-coupling reactions, which are common for bromo-aromatic compounds. mdpi.com

A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. DFT calculations can locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. nih.gov

By mapping the reaction coordinate—the path of minimum energy from reactants to products via the transition state—chemists can gain a step-by-step understanding of how bonds are broken and formed during a reaction. This detailed mapping provides insights into the feasibility of a proposed mechanism and can help in designing more efficient synthetic routes.

Computational Determination of Stereoselectivity and Regioselectivity Origins

Computational chemistry offers profound insights into the origins of stereoselectivity and regioselectivity in chemical reactions. rsc.org For a substituted pyridine derivative like this compound, density functional theory (DFT) calculations can be employed to model reaction pathways and predict the most likely outcomes. tandfonline.com By calculating the energies of transition states and intermediates for different possible reaction channels, chemists can determine which products are favored kinetically and thermodynamically.

For instance, in a hypothetical electrophilic aromatic substitution reaction on the this compound ring, the electrophile could attack several positions. DFT calculations can be used to compute the activation energies for the formation of the sigma complex at each potential site. The position with the lowest activation energy will correspond to the major regioisomer formed.

Table 1: Hypothetical DFT Calculated Activation Energies for Electrophilic Substitution on this compound

| Position of Electrophilic Attack | Activation Energy (kcal/mol) | Predicted Outcome |

| C3 | 15.2 | Minor Product |

| C6 | 12.5 | Major Product |

Note: The data in this table is hypothetical and for illustrative purposes only.

This computational approach provides a quantitative basis for understanding and predicting the regioselectivity of reactions involving this compound, guiding synthetic efforts towards desired products.

Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts. erciyes.edu.trnih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.5 |

| Br···H/H···Br | 25.2 |

| N···H/H···N | 18.8 |

| C···H/H···C | 8.5 |

| Other | 2.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such an analysis would provide a detailed understanding of the forces that govern the solid-state structure of this compound, which is crucial for polymorphism studies and materials science applications.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like this compound.

The amine groups in this compound can rotate, leading to different conformers. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. This information is vital for understanding its reactivity and its interactions with biological macromolecules.

Table 3: Hypothetical Relative Energies of this compound Conformers from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 0.0 | 65 |

| 2 | 180° | 1.2 | 30 |

| 3 | 90° | 5.0 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By exploring the conformational space, MD simulations can reveal the dynamic nature of this compound and provide insights into how its shape influences its chemical and physical properties.

Supramolecular Chemistry and Crystal Engineering of 4 Bromopyridine 2,5 Diamine Systems

Role of Halogen Bonding in Crystal Architecture

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of 4-Bromopyridine-2,5-diamine, the bromine atom at the 4-position is a potential halogen bond donor. The strength and directionality of these interactions are crucial in dictating the packing of molecules within a crystal lattice.

The electron density distribution around a covalently bonded bromine atom is anisotropic. This results in a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-Br covalent bond. This positive region can interact favorably with electron-rich atoms (X), such as nitrogen, oxygen, or another halogen. mdpi.com

The directionality of the C-Br···X halogen bond is a defining characteristic, with the C-Br···X angle typically approaching 180°. This high degree of directionality makes halogen bonding a powerful tool in crystal engineering for the construction of predictable supramolecular architectures. mdpi.com In pyridine-containing structures, C-Br···N interactions are common, where the nitrogen lone pair acts as the halogen bond acceptor. Theoretical studies on complexes of substituted 2,6-diaminopyridines with brominated molecules indicate that N···Br halogen bonds play a primary role in the stabilization of the resulting structures. mdpi.com

The strength of the halogen bond is influenced by the substituents on the pyridine (B92270) ring. The electron-donating amino groups at the 2- and 5-positions in this compound are expected to increase the electron density on the pyridine nitrogen, enhancing its ability to act as a halogen bond acceptor. Conversely, these groups may slightly decrease the electrophilic character of the σ-hole on the bromine atom compared to unsubstituted 4-bromopyridine (B75155).

| Interaction Type | Typical Angle (C-Br···X) | Potential Acceptors (X) in this compound Systems |

| C-Br···N | ~180° | Pyridine Nitrogen, Amino Nitrogen |

| C-Br···Br | Variable | Bromine atom of a neighboring molecule |

| C-Br···O | ~180° | Solvent molecules (if present), carbonyl groups (in co-crystals) |

Hydrogen Bonding Networks in Solid-State Structures

The presence of two amino groups and a pyridine nitrogen atom in this compound makes it a versatile building block for constructing extensive hydrogen-bonded networks. Hydrogen bonding is a strong, directional interaction that plays a pivotal role in determining the solid-state structures of many organic molecules.

The amino groups (N-H) are excellent hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors. This allows for a variety of possible hydrogen bonding motifs, including:

N-H···N (pyridine): Formation of chains or cyclic motifs involving the amino groups and the pyridine nitrogen of adjacent molecules.

N-H···N (amino): Interlinking of molecules through hydrogen bonds between the amino groups.

N-H···Br: While less common and generally weaker than conventional hydrogen bonds, interactions between the N-H donor and the bromine atom as a Lewis base are also possible.

Theoretical studies on 2,6-diaminopyridine complexes have shown that while halogen bonds are the primary stabilizing interactions, hydrogen bonds are crucial secondary interactions that arise from the favorable geometry of the complexes. mdpi.com In these systems, hydrogen bonds often form between the amino groups and the halogen atom of the interacting molecule. mdpi.com For this compound, it is highly probable that a robust network of N-H···N hydrogen bonds will be a dominant feature of its crystal structure, leading to the formation of tapes, sheets, or three-dimensional frameworks. The interplay between these hydrogen bonds and the aforementioned halogen bonds would ultimately define the crystal packing.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Supramolecular Motif |

| Amino Group (N-H) | Pyridine Nitrogen (N) | Chains, Dimers |

| Amino Group (N-H) | Amino Nitrogen (N) | Sheets, Layers |

| Amino Group (N-H) | Bromine (Br) | Inter-chain/layer linking |

Rational Design and Control of Crystalline Assemblies

The principles of crystal engineering aim to design and synthesize crystalline materials with desired structures and properties. This is achieved by understanding and utilizing the hierarchy of intermolecular interactions. For this compound, the combination of strong hydrogen bond donors/acceptors and a halogen bond donor provides a rich platform for the rational design of crystalline assemblies.

By introducing co-formers (other molecules) into the crystallization process, it is possible to create co-crystals with tailored architectures. The selection of a co-former with complementary functional groups can lead to the formation of predictable supramolecular synthons. For example:

Carboxylic Acids: Co-crystallization with carboxylic acids could lead to the formation of robust salt or co-crystal structures through N-H···O and O-H···N hydrogen bonds, forming well-defined acid-pyridine synthons.

Halogen Bond Acceptors: Molecules with strong Lewis basic sites (e.g., other N-heterocycles, ethers, or carbonyls) could be used to specifically target the C-Br halogen bond, leading to linear or zigzag supramolecular chains.

The control over the crystalline assembly of this compound and its derivatives is crucial for tuning material properties such as solubility, stability, and morphology, which are important in various applications, including pharmaceuticals and materials science.

Self-Assembly Processes and Polymorphism Studies

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the self-assembly process in solution and during crystallization is governed by the energetic favorability of forming the halogen and hydrogen bonds described above.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids. Different polymorphs of the same compound can exhibit distinct physical properties. The conformational flexibility of the amino groups and the possibility of different hydrogen and halogen bonding motifs suggest that this compound could exhibit polymorphism.

Factors that can influence the formation of different polymorphs include:

Solvent of crystallization: The polarity and hydrogen bonding capability of the solvent can influence which intermolecular interactions are favored during crystal growth.

Temperature and pressure: Crystallization at different temperatures or pressures can lead to the formation of thermodynamically or kinetically favored polymorphs.

Presence of impurities: Even small amounts of impurities can disrupt the normal crystal growth process and lead to the formation of different polymorphs.

While no specific polymorphism studies on this compound have been found in the reviewed literature, the potential for its existence is high given the functional groups present in the molecule. The study of polymorphism is critical in the development of crystalline materials to ensure the desired and most stable form is consistently produced.

Q & A

What are the optimal synthetic routes for 4-Bromopyridine-2,5-diamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves bromination of pyridine derivatives or substitution reactions on pre-functionalized pyridines. A common approach is the amination of 4-bromo-2,5-dihalopyridine intermediates using ammonia or amine sources under controlled pH and temperature. For example, nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–120°C can yield the diamine product. Optimization requires monitoring reaction time, stoichiometry of reagents (e.g., excess ammonia), and catalyst use (e.g., CuI for Buchwald-Hartwig amination) to minimize side reactions like dehalogenation or over-amination .

Advanced Research Question

Advanced synthesis may involve flow chemistry or microwave-assisted reactions to enhance efficiency. Evidence from analogous compounds (e.g., 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) suggests that continuous flow systems improve heat and mass transfer, reducing decomposition risks and enabling scalability. Kinetic studies using in-situ NMR or HPLC can identify intermediates and optimize stepwise bromination-amination sequences .

What analytical techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

Standard characterization includes 1H/13C NMR to confirm amine and bromine positions, HPLC-MS for purity assessment (>95%), and FT-IR to verify NH2 and C-Br stretches. Contradictions in data (e.g., unexpected peaks in NMR) may arise from tautomerism or residual solvents. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolves ambiguities .

Advanced Research Question

Advanced studies employ 2D NMR (COSY, HSQC) to assign complex splitting patterns caused by J-coupling in the pyridine ring. For trace impurities, LC-QTOF-MS identifies byproducts, while thermogravimetric analysis (TGA) assesses thermal stability. Discrepancies between theoretical and experimental melting points (e.g., due to polymorphism) require differential scanning calorimetry (DSC) and computational modeling (e.g., density functional theory) to predict solid-state behavior .

How does this compound interact with biological targets, and what methodologies validate its mechanism of action?

Advanced Research Question

The compound’s dual amine and bromine groups make it a candidate for targeting enzymes like kinases or oxidoreductases. Molecular docking (using AutoDock Vina) and surface plasmon resonance (SPR) screen binding affinity to proposed targets (e.g., dihydrofolate reductase). In vitro assays (e.g., IC50 determination via spectrophotometry) quantify inhibition potency. Conflicting results between computational predictions and experimental IC50 values may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations for refinement .

What strategies mitigate stability issues of this compound during storage and experimental use?

Basic Research Question

The compound is sensitive to light and moisture due to its bromine and amine groups. Storage in amber vials under inert gas (argon) at −20°C prevents degradation. Regular purity checks via TLC or HPLC ensure integrity. For aqueous solutions, buffering at pH 6–7 minimizes hydrolysis .

Advanced Research Question

Advanced stabilization includes lyophilization with cryoprotectants (e.g., trehalose) for long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life, while QbD (Quality by Design) frameworks optimize formulation parameters (e.g., excipient ratios) for lab-scale batches .

How can green chemistry principles be applied to synthesize this compound sustainably?

Advanced Research Question

Replace traditional solvents (DMF, DCM) with eutectic solvents (e.g., choline chloride-urea) or water-ethanol mixtures to reduce toxicity. Catalytic methods using recyclable Pd nanoparticles or enzyme-mediated amination (e.g., transaminases) lower metal waste. Life-cycle assessment (LCA) metrics compare the environmental footprint of alternative routes, prioritizing atom economy and E-factor reduction .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

DFT calculations (Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Machine learning (e.g., SchNet) trains on reaction databases to forecast regioselectivity in cross-coupling reactions. Validation involves comparing predicted intermediates with experimental LC-MS/MS data .

How should researchers address conflicting data in published studies on this compound’s properties?

Advanced Research Question

Contradictions in solubility or bioactivity data often stem from variability in sample preparation (e.g., sonication time, solvent grades). Reproducibility protocols (e.g., ICH guidelines ) standardize methods. Collaborative studies using interlaboratory round-robin tests statistically analyze outliers, while meta-analyses (e.g., RevMan) aggregate datasets to resolve discrepancies .

What safety protocols are critical when handling this compound?

Basic Research Question

Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact. Spill kits with activated charcoal neutralize accidental releases. Toxicity screening (e.g., Ames test) informs hazard classifications .

Advanced Research Question

Institutional Chemical Hygiene Plans must include emergency response training and biomonitoring (e.g., urinary bromide levels) for chronic exposure risks. Substitution with less hazardous analogs (e.g., chloro derivatives) is explored under Tox21 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.